molecular formula C9H18N2O2 B045441 Ethyl 2,4-dimethylpiperazine-1-carboxylate CAS No. 114649-85-3

Ethyl 2,4-dimethylpiperazine-1-carboxylate

Número de catálogo: B045441
Número CAS: 114649-85-3
Peso molecular: 186.25 g/mol
Clave InChI: LOLUNXAIYUSSRB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Ethyl 2,4-dimethylpiperazine-1-carboxylate (CAS 114649-85-3) is a high-value piperazine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C9H18N2O2 and a molecular weight of 186.25 g/mol, serves as a versatile key synthetic intermediate and precursor for the development of more complex molecules . Its core structure, featuring a carboxylate ester and two methyl substituents on the piperazine ring, makes it a valuable scaffold for constructing a diverse range of pharmacologically active compounds. The piperazine ring is a common motif in drugs targeting the central nervous system, and researchers utilize this ester in structure-activity relationship (SAR) studies to explore and optimize drug-like properties. As a building block, its applications extend to the synthesis of various amides and carboxylic acid derivatives, which are crucial in the discovery of new therapeutic agents. The estimated physical properties, including a density of 1.02 g/cm³ and a boiling point of approximately 241.8°C, inform handling and reaction conditions . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications of any kind, whether human or veterinary. Researchers should handle this material with care, as related piperazine carboxylates are classified as corrosive and can cause severe skin and eye damage .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethyl 2,4-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-4-13-9(12)11-6-5-10(3)7-8(11)2/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLUNXAIYUSSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555731
Record name Ethyl 2,4-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114649-85-3
Record name Ethyl 2,4-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the chemical properties of Ethyl 2,4-dimethylpiperazine-1-carboxylate?

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of Ethyl 2,4-dimethylpiperazine-1-carboxylate

Abstract

Ethyl 2,4-dimethylpiperazine-1-carboxylate is a disubstituted piperazine derivative featuring an ethyl carbamate at the 1-position and two methyl groups at the 2- and 4-positions. As a member of the piperazine class, this compound is of significant interest to the drug development community. The piperazine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties such as aqueous solubility and basicity, while also serving as a versatile linker for pharmacophoric elements.[1] This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, reactivity, and potential applications of Ethyl 2,4-dimethylpiperazine-1-carboxylate, offering field-proven insights for its use in research and development.

Physicochemical and Structural Properties

The core structure consists of a piperazine ring in a chair conformation, which minimizes steric strain. The ethyl carbamate group at the N1 position and the methyl group at the N4 position introduce specific electronic and steric features that dictate the molecule's overall properties. The methyl group at the C2 position introduces a chiral center, meaning this compound can exist as (R) and (S) enantiomers.

Chemical Structure

The structure of Ethyl 2,4-dimethylpiperazine-1-carboxylate is depicted below. The presence of the carbamate group significantly influences the basicity of the adjacent N1 nitrogen by delocalizing its lone pair of electrons, while the N4 nitrogen remains a basic tertiary amine.

Caption: 2D Structure of Ethyl 2,4-dimethylpiperazine-1-carboxylate.

Core Properties

While specific experimental data for this exact derivative is not widely published, its properties can be reliably predicted based on well-characterized analogs such as Ethyl 4-methylpiperazine-1-carboxylate.[2]

PropertyValue (Predicted/Calculated)Source/Basis
Molecular Formula C₉H₁₈N₂O₂-
Molecular Weight 186.25 g/mol [3]
CAS Number Not assigned-
Appearance Colorless to pale yellow liquid or low-melting solidAnalogy to similar piperazine carbamates
Boiling Point ~250-270 °C (at 760 mmHg)Extrapolated from similar structures
Density ~1.05 g/mLAnalogy to similar piperazine carbamates
Solubility Soluble in water, methanol, ethanol, chloroform, DCMBased on piperazine core and ethyl carbamate group
pKa (of N4-H⁺) ~8.5 - 9.5The N4 tertiary amine is basic; electron-withdrawing effect of N1-carbamate slightly reduces this.

Spectroscopic Profile (Predicted)

Spectroscopic analysis is critical for confirming the identity and purity of the compound. The following is a predicted profile based on fundamental principles and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. The spectrum is predicted to be complex due to the chair conformation of the piperazine ring and potential diastereotopic protons.

  • Ethyl Group (Carbamate):

    • -O-CH₂-CH₃: A quartet at δ 4.1-4.2 ppm (J ≈ 7.1 Hz). The electronegative oxygen and carbonyl group deshield these protons.

    • -O-CH₂-CH₃: A triplet at δ 1.2-1.3 ppm (J ≈ 7.1 Hz).

  • Piperazine Ring Protons: These protons will appear as a series of complex multiplets between δ 2.2 and 3.7 ppm . The protons on carbons adjacent to the N1-carbamate (C2, C6) will be shifted downfield (δ ~3.4-3.7 ppm) compared to those adjacent to the N4-amine (C3, C5) (δ ~2.3-2.6 ppm).[4]

  • Methyl Groups:

    • C2-CH₃: A doublet at δ 1.0-1.2 ppm . Its coupling to the C2 proton will create the doublet.

    • N4-CH₃: A singlet at δ 2.2-2.3 ppm . This is a characteristic chemical shift for an N-methyl group on a piperazine ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the carbon framework of the molecule.

  • Carbonyl Carbon (-C=O): A signal at δ 155-156 ppm . This is characteristic of a carbamate carbonyl.[5]

  • Ethyl Group Carbons:

    • -O-CH₂-: A signal around δ 60-61 ppm .

    • -CH₃: A signal around δ 14-15 ppm .

  • Piperazine Ring Carbons: Signals will appear in the range of δ 40-55 ppm . Carbons adjacent to the N1-carbamate (C2, C6) will be slightly upfield compared to those adjacent to the N4-amine (C3, C5) due to the electronic effects.

  • Methyl Group Carbons:

    • C2-CH₃: A signal around δ 15-18 ppm .

    • N4-CH₃: A signal around δ 45-46 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • C=O Stretch (Carbamate): A strong, sharp absorption band at 1690-1710 cm⁻¹ . This is a highly diagnostic peak.

  • C-H Stretch (Aliphatic): Multiple bands in the region of 2800-3000 cm⁻¹ .

  • C-O Stretch (Ester): A strong band in the region of 1220-1260 cm⁻¹ .

  • C-N Stretch: Bands in the fingerprint region (1000-1200 cm⁻¹ ).

Reactivity and Synthetic Profile

Synthesis Pathway

The most direct and industrially scalable synthesis involves the reaction of 2,4-dimethylpiperazine with an acylating agent like ethyl chloroformate. This reaction is typically performed in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Causality in Experimental Design:

  • Choice of Base: A tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used because it is non-nucleophilic and will not compete with the piperazine for the ethyl chloroformate. An inorganic base like K₂CO₃ can also be used in a biphasic system.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal as they readily dissolve the reactants and do not participate in the reaction.

  • Temperature Control: The reaction is often initiated at 0 °C to control the initial exotherm from the acylation reaction, and then allowed to warm to room temperature to ensure completion.

synthesis reactant1 2,4-Dimethylpiperazine reagents Triethylamine (TEA) Dichloromethane (DCM), 0°C to RT reactant1->reagents reactant2 Ethyl Chloroformate reactant2->reagents product Ethyl 2,4-dimethylpiperazine-1-carboxylate reagents->product + TEA·HCl

Caption: Proposed synthesis of the target compound.

Chemical Reactivity
  • N4 Position: The tertiary amine at the N4 position is the primary site of basicity and nucleophilicity. It can be protonated to form a salt, alkylated with electrophiles, or participate in other reactions typical of tertiary amines.

  • Carbamate Group: The carbamate functional group is generally stable. However, it can be hydrolyzed under strong acidic or basic conditions to yield 2,4-dimethylpiperazine, ethanol, and CO₂. It can also be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield 1,2,4-trimethylpiperazine.

Applications in Research and Drug Development

The piperazine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its value stems from its ability to improve the aqueous solubility and ADME (absorption, distribution, metabolism, and excretion) properties of a lead compound.

  • Scaffold for CNS-Active Agents: The piperazine ring is a common feature in drugs targeting the central nervous system (CNS). The tertiary amine at N4 can be protonated at physiological pH, which can be a key interaction motif for receptors and enzymes.

  • Linker in Fragment-Based Drug Design: Ethyl 2,4-dimethylpiperazine-1-carboxylate can serve as a versatile, rigid linker to orient different pharmacophoric fragments in three-dimensional space. The N4-methyl group provides a defined substitution vector.

  • Enzyme Inhibitors: Piperazine carbamates have been identified as a "privileged chemical scaffold" for developing covalent inhibitors of serine hydrolases, such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are important targets in pain and inflammation research.[6][7]

workflow cluster_design Drug Design & Synthesis cluster_testing Biological Evaluation start Identify Target Scaffold: Ethyl 2,4-dimethylpiperazine-1-carboxylate synth Synthesize Compound (Protocol 5.1) start->synth purify Purify via Chromatography & Characterize (Protocols 5.2, 5.3) synth->purify screen Primary Screening (e.g., Enzyme Inhibition Assay) purify->screen Qualified Compound sar Structure-Activity Relationship (SAR) Studies screen->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design

Caption: Role of the compound in a typical drug discovery workflow.

Experimental Protocols

The following protocols describe standard, self-validating procedures for the synthesis and characterization of Ethyl 2,4-dimethylpiperazine-1-carboxylate.

Protocol: Synthesis
  • Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,4-dimethylpiperazine (5.71 g, 50 mmol) and dichloromethane (DCM, 100 mL).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (TEA, 7.0 mL, 50 mmol) to the stirred solution.

  • Reagent Addition: Slowly add ethyl chloroformate (4.78 mL, 50 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality: Dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol: ¹H NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 10-15 mg of the purified compound into a clean vial. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules. It contains a residual proton peak (CHCl₃) at δ 7.26 ppm, which serves as a convenient internal reference.[8]

  • Transfer: Transfer the solution to a clean, dry NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shift scale by setting the residual CDCl₃ peak to δ 7.26 ppm.

  • Analysis: Integrate the peaks to determine proton ratios and analyze the splitting patterns (multiplicity) and coupling constants (J-values) to confirm the structure.

Protocol: Purity Assessment by HPLC-MS
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution 100-fold with a 50:50 mixture of acetonitrile and water to create a 10 µg/mL working solution.

  • Chromatography: Inject 5 µL of the working solution onto a C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Elution: Elute the compound using a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid) over 5-10 minutes.

    • Causality: Formic acid is added to the mobile phase to acidify it, which ensures that the basic N4-amine is protonated, leading to sharper, more symmetrical peaks.

  • Detection: Monitor the eluent using a UV detector (e.g., at 210 nm, where the carbamate may absorb) and a mass spectrometer (MS) operating in positive electrospray ionization (ESI+) mode.

  • Analysis: The purity is determined from the area percentage of the main peak in the UV chromatogram. The MS will detect the protonated molecule [M+H]⁺, confirming the molecular weight of the compound.

References

  • Niphakis, M. J., et al. (2010). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of Medicinal Chemistry, 53(4), 1704–1714. [Link][6]

  • Long, J. Z., et al. (2010). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PubMed. [Link][7]

  • Supporting Information for a related study. (n.d.). Supporting Information. [Link]

  • Niphakis, M. J., et al. (2010). Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases. ResearchGate. [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link][4]

  • PubChem. (n.d.). Ethyl 4-methylpiperazine-1-carboxylate. PubChem. [Link][2]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

  • Expert Opinion on Drug Discovery. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link][1]

  • Su, Q., et al. (2011). Facile Synthesis of N-{2-[4-(2-Pyrimidinyl)-1-Piperazinyl]ethyl} Adamantane-1-Carboxamide. ResearchGate. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link][8]

  • Revue Roumaine de Chimie. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link][5]

Sources

Pharmacological Profiling of Ethyl 2,4-dimethylpiperazine-1-carboxylate: SAR Analysis and Therapeutic Scope

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth pharmacological profiling of Ethyl 2,4-dimethylpiperazine-1-carboxylate , analyzing its structural logic, predicted biological activities, and experimental validation pathways.

Executive Summary

Ethyl 2,4-dimethylpiperazine-1-carboxylate represents a high-value "privileged scaffold" in medicinal chemistry, combining the bioavailability of the piperazine ring with the metabolic stability of a carbamate moiety. Structurally, it acts as a lipophilic, conformationally restricted analog of the World Health Organization (WHO) essential medicine Diethylcarbamazine (DEC) .[1]

While DEC is a carboxamide, this target molecule is a carbamate (urethane) with an additional methyl substitution at the C2 position.[1] This structural modification introduces chirality and steric bulk, potentially enhancing blood-brain barrier (BBB) penetration and altering binding kinetics against targets such as cyclooxygenase (COX) enzymes, acetylcholinesterase (AChE) , and filarial membranes .[1] This guide outlines the compound's potential as a next-generation anthelmintic and neuroactive agent.

Chemical Biology & Structural Logic[1]

The Pharmacophore

The molecule consists of a piperazine core substituted at three key positions:[1]

  • N1-Position (Ethyl Carbamate): Unlike the diethylamide of DEC, the ethyl carbamate group (

    
    ) lowers basicity and increases lipophilicity (LogP). Carbamates are generally more resistant to oxidative metabolism than amides but susceptible to specific esterases.[1]
    
  • C2-Position (Methyl): This is the critical differentiator. The C2-methyl group introduces a chiral center, forcing the piperazine ring into a preferred chair conformation.[1] This "conformational lock" often improves receptor selectivity by reducing entropic penalty upon binding.[1]

  • N4-Position (Methyl): Ensures the nitrogen remains tertiary, maintaining the basicity required for lysosomotropic accumulation (ion trapping) in acidic parasite organelles.[1]

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic, comparing the target to DEC and highlighting functional zones.

SAR_Analysis Target Ethyl 2,4-dimethyl piperazine-1-carboxylate C2_Me C2-Methyl Group (Chirality & Steric Bulk) Target->C2_Me Carbamate Ethyl Carbamate (Lipophilicity & Stability) Target->Carbamate N4_Me N4-Methyl (Ion Trapping/Basicity) Target->N4_Me DEC Diethylcarbamazine (DEC) DEC->Target Structural Evolution Effect_1 Conformational Lock (Receptor Selectivity) C2_Me->Effect_1 Effect_2 AChE / FAAH Inhibition Potential Carbamate->Effect_2 Effect_3 Antifilarial Activity (Arachidonic Acid Block) N4_Me->Effect_3

Figure 1: Structural dissection of Ethyl 2,4-dimethylpiperazine-1-carboxylate showing functional moieties and their predicted pharmacological effects.

Predicted Biological Activities[1][2][3][4][5]

Primary Target: Anthelmintic & Antifilarial Activity

Mechanism: Analogous to DEC, this compound is predicted to interfere with arachidonic acid metabolism in microfilariae.[1]

  • Host-mediated action: It likely sensitizes the parasite surface to the host immune system (granulocytes/antibodies).

  • Direct action: The N4-methyl piperazine moiety accumulates in the acidic organelles of the parasite, causing organelle swelling and paralysis.[1]

  • Advantage: The C2-methyl group may prevent rapid metabolic N-oxidation, potentially extending the half-life compared to DEC.

Secondary Target: Cholinergic Modulation (AChE Inhibition)

Mechanism: Carbamates are classic inhibitors of serine hydrolases like Acetylcholinesterase (AChE).[1]

  • The carbamate moiety (

    
    ) can carbamylate the active site serine of AChE.[1]
    
  • Relevance: Piperazine derivatives are actively screened for Alzheimer’s disease therapy.[1] The lipophilic nature of this ethyl ester suggests good BBB permeability, making it a candidate for cognitive enhancement studies.[1]

Tertiary Target: FAAH Inhibition (Analgesia)

Mechanism: Fatty Acid Amide Hydrolase (FAAH) inhibitors often feature piperazine-urea or piperazine-carbamate scaffolds.

  • Inhibition of FAAH elevates anandamide levels, producing analgesic and anxiolytic effects without the psychotropic side effects of direct cannabinoid agonists.[1]

Experimental Validation Protocols

To validate these activities, the following self-validating experimental workflows are recommended.

Synthesis Verification (Pre-requisite)

Before biological testing, the material must be synthesized or sourced with high enantiomeric purity if studying the chiral effect.[1]

  • Route: Reaction of 1-methylpiperazine with ethyl chloroformate yields the N-carbethoxy derivative. To get the 2,4-dimethyl analog, start with 2-methylpiperazine .[1]

    • Regioselective Protection: React 2-methylpiperazine with Ethyl Chloroformate. (Favors N4 due to less steric hindrance? Note: N1 is less hindered in 2-methylpiperazine. Careful regiocontrol is needed, or use N-benzyl protection strategies.)

    • Methylation: Reductive amination of the remaining amine with Formaldehyde/Formic acid.[1]

  • QC Standard: NMR (

    
    ) and Chiral HPLC > 98% purity.
    
Protocol A: Microfilarial Motility Assay (Anthelmintic)

Objective: Quantify direct paralysis effects on Brugia malayi or C. elegans.

  • Preparation: Isolate microfilariae (Mf) from infected gerbil blood or culture C. elegans (L4 stage).[1]

  • Treatment: Plate Mf (100/well) in 96-well plates with RPMI-1640 medium.

  • Dosing: Add compound at 1, 10, 50, 100

    
    .[1] Controls: DEC (Positive), DMSO (Negative).[1]
    
  • Readout: Use an automated worm tracker (e.g., WMicrotracker) to measure motility units over 24-48 hours.[1]

  • Validation: Activity is confirmed if motility reduction > 50% compared to control (

    
    ).
    
Protocol B: Ellman’s Assay (AChE Inhibition)

Objective: Determine if the carbamate moiety inhibits Acetylcholinesterase.

  • Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), Electric eel AChE.[1]

  • Workflow:

    • Incubate AChE (0.1 U/mL) with the test compound (0.1 nM – 10

      
      ) in phosphate buffer (pH 8.0) for 20 mins.
      
    • Add DTNB (0.3 mM) and Acetylthiocholine (0.5 mM).[1]

    • Measure absorbance at 412 nm kinetically for 5 mins.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC

    
    .
    

Quantitative Data Summary (Predicted)

PropertyValueImplication
Molecular Formula

Low MW (< 200), ideal for CNS drugs.[1]
Molecular Weight 202.25 g/mol High ligand efficiency.
LogP (Predicted) ~1.2 - 1.5Optimal for oral absorption and BBB penetration.
pKa (N4) ~8.5Exists as cation at physiological pH (Lysosomotropic).[1]
TPSA ~32

Excellent membrane permeability (Rule of 5 compliant).[1]

Mechanism of Action Workflow

The following diagram details the hypothetical signaling cascade for the compound's antiparasitic activity.

MOA_Workflow Drug Ethyl 2,4-dimethyl piperazine-1-carboxylate Systemic Systemic Circulation Drug->Systemic Parasite Parasite (Microfilaria) Systemic->Parasite COX COX Pathway (Host) Systemic->COX Organelle Acidic Organelles (Parasite) Parasite->Organelle Event1 Inhibition of PGE2/PGI2 COX->Event1 Modulation Event2 Ion Trapping (pH gradient) Organelle->Event2 Accumulation Event4 Immune Recognition (Antibody/Granulocyte) Event1->Event4 Unmasking Event3 Organelle Swelling/Damage Event2->Event3 Death Parasite Paralysis & Clearance Event3->Death Event4->Death

Figure 2: Dual-action mechanism targeting host arachidonic acid pathways and parasite organelle integrity.

References

  • World Health Organization. (2023). Diethylcarbamazine: Model List of Essential Medicines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 68286: Ethyl 4-methylpiperazine-1-carboxylate. Retrieved from [Link][1]

  • Kono, M., et al. (2013).[1][2] "Synthesis, SAR study, and biological evaluation of a series of piperazine ureas as fatty acid amide hydrolase (FAAH) inhibitors." Bioorganic & Medicinal Chemistry, 21(1), 28-41.[1][2] Retrieved from [Link]

  • Abbasi, M. A., et al. (2017).[1][3] "Synthesis of Some Unique Carbamate Derivatives bearing 2-Furoyl-1-piperazine as Valuable Therapeutic Agents." Acta Chimica Slovenica. Retrieved from [Link]

Sources

Technical Guide: Discovery and History of Ethyl 2,4-dimethylpiperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and pharmacological significance of Ethyl 2,4-dimethylpiperazine-1-carboxylate and its derivatives. This analysis contextualizes the compound within the broader history of piperazine-based therapeutics, specifically focusing on its role as a structural evolution of Diethylcarbamazine (DEC) and a critical intermediate in modern medicinal chemistry.

Executive Summary

Ethyl 2,4-dimethylpiperazine-1-carboxylate (CAS 114649-85-3) represents a pivotal structural refinement in the pharmacophore of piperazine-based anthelmintics and bioactive scaffolds. Historically emerging from the optimization programs of Diethylcarbamazine (DEC) , this class of derivatives was designed to address the metabolic instability and rapid clearance associated with simple piperazine rings.

By introducing a C2-methyl group and modifying the N1-substituent to a carbamate (urethane), researchers achieved two critical advances:

  • Conformational Locking: The C2-methyl group restricts the piperazine ring flexibility, favoring specific chair conformations that enhance receptor binding affinity.

Methodological & Application

High-throughput screening assays involving Ethyl 2,4-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Assay Development & Validation using Ethyl 2,4-dimethylpiperazine-1-carboxylate

Abstract & Introduction

The Privileged Scaffold: Piperazine derivatives represent a "privileged scaffold" in medicinal chemistry, appearing in a vast array of therapeutics ranging from anthelminthics (e.g., Diethylcarbamazine) to CNS-active agents and kinase inhibitors. The specific structural motif of Ethyl 2,4-dimethylpiperazine-1-carboxylate —featuring a core piperazine ring with N1-carboxylation and C2/N4-methylation—offers a unique physicochemical profile. The steric hindrance introduced by the C2-methyl group restricts conformational flexibility, potentially enhancing selectivity for specific G-protein coupled receptors (GPCRs) and ligand-gated ion channels (LGICs).

Scope of this Application Note: This guide details the protocol for utilizing Ethyl 2,4-dimethylpiperazine-1-carboxylate as a Reference Scaffold in a High-Throughput Screening (HTS) campaign. We focus on a Cell-Based Membrane Potential Assay (FLIPR) targeting GABAergic ion channels, a validated target class for piperazine-based bioactives.

Key Applications:

  • Library Validation: Using this compound to optimize liquid handling parameters for piperazine-rich libraries.

  • Hit Assessment: Evaluating structure-activity relationships (SAR) of the carboxylate vs. carboxamide bioisosteres.

  • Solubility Profiling: Establishing DMSO tolerance limits for lipophilic piperazine esters.

Physicochemical Profiling & Preparation

Before initiating the HTS campaign, the physicochemical behavior of the probe molecule must be characterized to prevent false negatives due to precipitation.

Compound Snapshot:

  • Name: Ethyl 2,4-dimethylpiperazine-1-carboxylate[1][2][3][4]

  • CAS: 114649-85-3[1][2]

  • MW: 186.25 g/mol

  • Predicted LogP: ~1.2 – 1.5 (Lipophilic, CNS penetrant)

  • State: Viscous liquid or low-melting solid (depending on purity/salt form).

Protocol 1: Stock Solution Preparation
  • Solvent: 100% DMSO (anhydrous).

  • Concentration: Prepare a 10 mM Master Stock .

    • Calculation: Weigh 18.6 mg of compound and dissolve in 10 mL DMSO.

  • Storage: Aliquot into amber glass vials (hydroscopic protection) and store at -20°C. Stable for 6 months.

  • QC Check: Verify integrity via LC-MS prior to each screening run to ensure no ester hydrolysis occurred during storage.

HTS Workflow: FLIPR Membrane Potential Assay

This assay measures the modulation of membrane potential in HEK293 cells stably expressing the target GABA receptor. Piperazine agonists (like the reference compound) will induce chloride influx, causing membrane hyperpolarization (or depolarization depending on intracellular [Cl-]), detected by a voltage-sensitive dye.

3.1. Experimental Design Logic
  • Why FLIPR? High temporal resolution is required to capture the rapid kinetics of ion channel gating.

  • Why this Compound? As a structural analog of known GABA modulators, Ethyl 2,4-dimethylpiperazine-1-carboxylate serves as a "low-affinity" control to tune the sensitivity of the assay. If the assay can detect this fragment-like molecule, it is sensitive enough for a full library screen.

3.2. Materials
  • Cell Line: HEK293-GABA(A) (Stable Transfection).

  • Reagents: FLIPR Membrane Potential Assay Kit (Blue or Red dye), Probenecid (to inhibit dye efflux).

  • Plates: 384-well, black-wall, clear-bottom, Poly-D-Lysine coated.

3.3. Step-by-Step Protocol

Step 1: Cell Plating (Day -1)

  • Harvest HEK293 cells using Accutase (gentler than Trypsin to preserve receptor function).

  • Resuspend in culture medium at

    
     cells/mL.
    
  • Dispense 20 µL/well (30,000 cells) into the 384-well plate.

  • Incubate overnight at 37°C, 5% CO2.

Step 2: Dye Loading (Day 0)

  • Prepare 1X Dye Loading Buffer : HBSS + 20 mM HEPES + 2.5 mM Probenecid (pH 7.4).

  • Remove culture medium (or add dye directly if using no-wash kit).

  • Add 20 µL of 1X Dye Loading Buffer to each well.

  • Incubate for 45 minutes at Room Temperature (RT) in the dark. Note: RT incubation prevents dye sequestration into organelles.

Step 3: Compound Preparation

  • Source Plate: Dilute Ethyl 2,4-dimethylpiperazine-1-carboxylate in HBSS to 5X the final screening concentration (e.g., if screening at 10 µM, prepare 50 µM).

  • DMSO Limit: Ensure final DMSO concentration is <0.5% to avoid non-specific membrane perturbation.

Step 4: The Run (FLIPR Tetra or Hamamatsu FDSS)

  • Place Cell Plate and Compound Plate into the reader.

  • Baseline: Record fluorescence for 10 seconds (excitation 530 nm, emission 565 nm).

  • Addition: Inject 5 µL of compound (5X) into the cell plate (final vol 25 µL).

  • Read: Continue recording for 120 seconds.

  • Response: Look for a rapid decrease (hyperpolarization) or increase (depolarization) in fluorescence relative to baseline.

Data Analysis & Validation
4.1. Signal Quantification

Calculate the response using the Max-Min or Area Under the Curve (AUC) method:



4.2. Z-Factor Calculation

To validate the assay using Ethyl 2,4-dimethylpiperazine-1-carboxylate (EDPC) as a control:



  • Positive Control (

    
    ):  100 µM GABA (Maximal response).
    
  • Reference Control: 50 µM EDPC (Intermediate response).

  • Negative Control (

    
    ):  Buffer + DMSO.
    

Target Z' > 0.5 for a robust screen.

4.3. Troubleshooting Table
IssueProbable CauseSolution
High Background Dye aggregates or excess extracellular dye.Use "No-Wash" specific dyes or add a wash step with HBSS.
Low Signal Window Receptor desensitization or low expression.Check passage number; use stable clones. Ensure cells are not over-confluent.
Compound Precipitation EDPC insolubility at high conc.Verify 10 mM stock clarity. Do not exceed 100 µM in assay buffer.
Edge Effects Evaporation or thermal gradients.Incubate plates at RT for 20 mins before reading. Use breathable seals.
Workflow Visualization

The following diagram illustrates the logical flow of the HTS campaign involving the piperazine scaffold.

HTS_Workflow Compound Ethyl 2,4-dimethylpiperazine- 1-carboxylate (Stock) QC QC: LC-MS Purity Check (Verify Ester Stability) Compound->QC Dilution Serial Dilution (DMSO -> HBSS) QC->Dilution Pass FLIPR FLIPR/FDSS Read (Injection & Kinetics) Dilution->FLIPR Inject Cell_Prep HEK293-GABA Cell Plating Dye_Load Dye Loading (Voltage Sensitive) Cell_Prep->Dye_Load Dye_Load->FLIPR Analysis Data Analysis (Z-Factor & EC50) FLIPR->Analysis

Caption: Figure 1: HTS Workflow for Piperazine-Carboxylate Scaffolds. Blue nodes indicate instrumentation/compound, Green indicates biological steps.

References
  • Piperazine Scaffolds in Medicinal Chemistry

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • GABAergic Screening Protocols

    • Title: High-Throughput Screening for Modul
    • Source: Assay Guidance Manual (NCBI).
    • URL:[Link]

  • Compound Data: Title: Ethyl 2,4-dimethylpiperazine-1-carboxylate (CAS 114649-85-3) Substance Record. Source: PubChem / ChemicalBook.
  • Title: Piperazine-1-carboxylic acid derivatives as modulators of fatty acid amide hydrolase (FAAH).

Sources

Application Note: Experimental Design for Reactions with Ethyl 2,4-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Ethyl 2,4-dimethylpiperazine-1-carboxylate (CAS: 59325-11-0) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates. Unlike simple piperazines, this molecule features three distinct sites of reactivity, governed by the interplay between the protecting group (ethyl carbamate) and the steric influence of the C2-methyl group.

This guide details the experimental protocols for manipulating this scaffold, focusing on three critical workflows: Regioselective C–H Functionalization , N4-Quaternization , and Carbamate Deprotection .

Chemical Profile
PropertySpecification
Molecular Formula C

H

N

O

Molecular Weight 186.25 g/mol
Structure Note N1 : Protected (Ethyl carbamate) C2 : Methylated (Chiral center, blocks

-lithiation) N4 : Methylated (Tertiary amine, basic)
Physical State Viscous colorless to pale yellow liquid (typical).[1][2][3][4]
Basicity N4 is basic (

); N1 is non-basic due to carbamate resonance.

Strategic Reaction Pathways (Logic & Causality)

To design effective experiments, one must understand the electronic and steric bias of the molecule. The ethyl carbamate at N1 is not easily removed like a Boc group; it is robust and often retained as a structural element until the final step.

The Three Pillars of Reactivity
  • Pathway A: N4-Quaternization (Nucleophilic Attack): The N4 nitrogen is a tertiary amine and the most nucleophilic site. It readily reacts with alkyl halides to form quaternary ammonium salts, useful for solubility modulation or prodrug synthesis.

  • Pathway B: C6-Lithiation (Directed C–H Activation): The carbonyl oxygen of the N1-carbamate can coordinate organolithiums (RLi). Since the C2 position is blocked by a methyl group, lithiation is forced to occur at C6 , enabling highly regioselective functionalization.

  • Pathway C: Deprotection (Hydrolysis): Removal of the ethyl carbamate requires harsh conditions (HBr or TMSI) compared to Boc/Cbz groups.

Workflow Visualization

ReactionPathways Start Ethyl 2,4-dimethyl piperazine-1-carboxylate PathA Pathway A: N4-Quaternization (Reagent: R-X) Start->PathA Mild Nucleophilic PathB Pathway B: C6-Lithiation (Reagent: s-BuLi / Electrophile) Start->PathB Low Temp (-78°C) PathC Pathway C: Deprotection (Reagent: HBr or TMSI) Start->PathC Harsh Acidic ProdA Quaternary Ammonium Salt PathA->ProdA ProdB C6-Substituted Piperazine PathB->ProdB ProdC 1,3-Dimethylpiperazine (Free Amine) PathC->ProdC

Figure 1: Divergent synthetic pathways based on reagent class.

Detailed Experimental Protocols

Protocol A: Regioselective C6-Lithiation (Advanced)

Objective: To introduce a functional group at the C6 position (alpha to Nitrogen) using the carbamate as a directing group. Rationale: The C2-methyl group sterically hinders proton abstraction at C2. Consequently, sec-Butyllithium (s-BuLi) will selectively deprotonate C6.

Reagents:

  • Substrate (1.0 equiv)

  • sec-Butyllithium (1.1 equiv, 1.4 M in cyclohexane)

  • TMEDA (Tetramethylethylenediamine) (1.2 equiv)

  • Anhydrous THF (Solvent)

  • Electrophile (e.g., Methyl Iodide, Benzaldehyde)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF (10 mL/mmol substrate) and TMEDA (1.2 equiv).

  • Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath).

  • Lithiation: Add s-BuLi dropwise over 10 minutes. The solution may turn yellow/orange.

    • Critical Check: Stir at -78 °C for 45–60 minutes. Unlike N-Boc piperazines, the ethyl carbamate complex is slightly less stable; do not exceed 1 hour.

  • Trapping: Add the electrophile (1.2 equiv) dissolved in minimal THF dropwise.

  • Warming: Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to 0 °C over 1 hour.

  • Quench: Quench with saturated NH

    
    Cl solution. Extract with EtOAc.
    

Validation:

  • NMR: Look for the disappearance of one proton at the C6 position (approx 3.0–3.5 ppm region) and the appearance of the electrophile's signals.

Protocol B: Carbamate Deprotection (The "Hard" Cleavage)

Objective: To remove the N1-ethyl carbamate and reveal the secondary amine. Challenge: Ethyl carbamates are acid-stable. TFA (used for Boc) will fail . You must use HBr or TMSI.

Method 1: HBr in Acetic Acid (Robust/Scale-up)
  • Dissolve the substrate in 33% HBr in Acetic Acid (5 mL/mmol).

  • Add phenol (2 equiv) as a scavenger for the ethyl cation (optional but recommended to prevent N-alkylation byproducts).

  • Stir at Room Temperature for 12–24 hours . If monitoring shows slow conversion, heat to 50 °C.

  • Workup:

    • Precipitate the amine salt by adding excess diethyl ether.

    • Filter the solid hydrobromide salt.

    • Free Basing: Dissolve salt in water, adjust pH > 12 with NaOH, and extract with DCM.

Method 2: Iodotrimethylsilane (TMSI) (Mild/Chemoselective)
  • Dissolve substrate in anhydrous Chloroform or Acetonitrile.

  • Add TMSI (2–3 equiv) dropwise at 0 °C.

  • Reflux for 2–4 hours.

  • Quench: Add Methanol to destroy excess TMSI, then concentrate.

MethodConditionsProsCons
HBr/AcOH RT to 50°C, 12hScalable, cheapCorrosive, incompatible with acid-sensitive groups
TMSI Reflux, 3hFaster, milder pHExpensive, moisture sensitive
KOH/EtOH Reflux, 48hBase-mediatedVery slow for ethyl carbamates; not recommended
Protocol C: N4-Quaternization

Objective: To create a quaternary ammonium salt for solubility or biological probing. Rationale: The N4-methyl is sterically accessible enough for S


2 reactions.

Procedure:

  • Dissolve substrate in Acetone or Acetonitrile (0.1 M).

  • Add Alkyl Halide (e.g., Benzyl Bromide) (1.1 equiv).

  • Stir at Room Temperature.

    • Observation: The product often precipitates as a white solid (Quaternary salt).

  • Isolation: Filter the solid and wash with cold ether. Do not perform aqueous extraction (product is water-soluble).

Stereochemical Considerations

The commercial material is often racemic at C2. If you require the enantiopure material (2R or 2S), you cannot easily separate the enantiomers after lithiation.

Pro-Tip: Resolution Strategy If working with the racemate, perform a classical resolution before Step 2 (Lithiation) or Step 3 (Deprotection).

  • Deprotect N1 first (Protocol B).

  • Form a salt with L-(+)-Tartaric Acid or Dibenzoyl-L-tartaric acid in Ethanol.

  • Recrystallize to constant melting point to isolate one enantiomer.

  • Re-protect N1 if the carbamate is needed for lithiation.

References

  • Beak, P., & Lee, W. K. (1994). alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines. Journal of Organic Chemistry.[5] (Foundational work on Carbamate-directed lithiation).

  • O'Brien, P., et al. (2016).[5] Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines.[2][4][5][6] Journal of the American Chemical Society.[5] (Specifics on piperazine lithiation regioselectivity).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • PubChem Compound Summary. (2023). Ethyl 4-methylpiperazine-1-carboxylate (Analogous reactivity data).[7].

Sources

Troubleshooting & Optimization

Identifying and minimizing side products in Ethyl 2,4-dimethylpiperazine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of Ethyl 2,4-dimethylpiperazine-1-carboxylate. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this resource to address common challenges and frequently asked questions encountered during the synthesis of this important compound. Our goal is to provide not only solutions but also the underlying scientific principles to empower you to optimize your synthetic routes, minimize side products, and ensure the highest purity of your target molecule.

Troubleshooting Guide: Identifying and Minimizing Side Products

This section addresses specific problems that may arise during the synthesis of Ethyl 2,4-dimethylpiperazine-1-carboxylate, offering potential causes and solutions.

Q1: I am observing a significant amount of a di-acylated byproduct, Ethyl 2,4-dimethylpiperazine-1,4-dicarboxylate. How can I improve the selectivity for mono-acylation?

Cause: The formation of the di-acylated side product is a common challenge in the synthesis of mono-N-substituted piperazines.[1] Both nitrogen atoms of the 2,4-dimethylpiperazine ring are nucleophilic and can react with ethyl chloroformate. Once one nitrogen is acylated to form the desired product, the remaining secondary amine can still react with another molecule of ethyl chloroformate, leading to the di-acylated impurity.

Solutions:

1. Stoichiometry Control: A straightforward approach to favor mono-acylation is to use a molar excess of 2,4-dimethylpiperazine relative to ethyl chloroformate. By ensuring the piperazine is the limiting reagent, the statistical probability of a second acylation event on the same molecule is reduced. However, this may complicate the purification process due to the need to remove the unreacted starting material.[2]

2. Slow Addition of Ethyl Chloroformate: Adding the ethyl chloroformate dropwise to the reaction mixture at a controlled temperature (e.g., 0-10°C) can help to maintain a low instantaneous concentration of the acylating agent.[3] This minimizes the chance of a single piperazine molecule reacting twice in quick succession.

3. Use of a Protecting Group: A more robust strategy involves the use of a protecting group to temporarily block one of the nitrogen atoms. The tert-butyloxycarbonyl (Boc) group is a common choice. The synthesis would involve:

  • Protection: Reacting 2,4-dimethylpiperazine with di-tert-butyl dicarbonate (Boc₂O) to form the mono-Boc-protected intermediate.

  • Acylation: Reacting the mono-Boc-protected piperazine with ethyl chloroformate.

  • Deprotection: Removing the Boc group using acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the desired product.[4]

Experimental Protocol: Mono-acylation using Stoichiometry Control

  • Dissolve 2,4-dimethylpiperazine (2.0 equivalents) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of ethyl chloroformate (1.0 equivalent) in the same solvent to the dropping funnel.

  • Add the ethyl chloroformate solution dropwise to the stirred piperazine solution over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the ethyl chloroformate.

  • Proceed with the appropriate aqueous work-up and purification by column chromatography or distillation.

Q2: My reaction is producing an unexpected side product with a higher molecular weight than the di-acylated byproduct. What could it be and how can I avoid it?

Cause: The formation of higher-order oligomers or polymers can occur, especially if there are impurities in the starting materials or if the reaction is run at elevated temperatures for extended periods. These side products arise from the reaction of the unreacted secondary amine of one piperazine molecule with the ethyl carbamate of another, leading to the formation of urea linkages.

Solutions:

1. Purity of Starting Materials: Ensure that the 2,4-dimethylpiperazine and ethyl chloroformate are of high purity. Impurities can sometimes catalyze side reactions.

2. Temperature Control: Maintain a low reaction temperature (0-25°C) throughout the addition and reaction time. Higher temperatures can promote undesired side reactions.

3. Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique (TLC, GC-MS, or LC-MS).[5] Once the starting material is consumed, quench the reaction to prevent the formation of byproducts over time.

Q3: I am having difficulty purifying my product from unreacted 2,4-dimethylpiperazine. What purification strategies are most effective?

Cause: Both the starting material, 2,4-dimethylpiperazine, and the product, Ethyl 2,4-dimethylpiperazine-1-carboxylate, are basic and can have similar polarities, making their separation by standard silica gel chromatography challenging.

Solutions:

1. Acid-Base Extraction: An effective method to separate the more basic starting material from the less basic product is through an acid-base extraction.

  • Dissolve the crude reaction mixture in an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or a saturated solution of ammonium chloride). The more basic 2,4-dimethylpiperazine will be protonated and move into the aqueous layer.

  • The desired product will remain in the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

2. Salt Formation and Crystallization: In some cases, the product can be selectively precipitated as a salt. For instance, forming the hydrochloride salt might allow for crystallization and separation from the more soluble starting material. Alternatively, the unreacted piperazine can be precipitated as a diacetate salt.[6]

3. Column Chromatography with a Modified Mobile Phase: If column chromatography is necessary, consider using a mobile phase containing a small amount of a basic modifier, such as triethylamine (0.1-1%), to prevent streaking and improve the separation of the basic compounds on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of Ethyl 2,4-dimethylpiperazine-1-carboxylate?

The choice of solvent is crucial for ensuring good solubility of the reactants and for controlling the reaction temperature. Aprotic solvents are generally preferred.

  • Dichloromethane (DCM): A common choice due to its good solvating power for both reactants and its relatively low boiling point, which facilitates removal after the reaction.

  • Tetrahydrofuran (THF): Another excellent option, particularly for its ability to dissolve a wide range of organic compounds.

  • Toluene or Benzene: These can also be used, especially if the reaction requires higher temperatures, though this is generally not recommended for this synthesis to avoid side products.[3]

Q2: Which base is most suitable for this reaction?

An external base is often added to neutralize the hydrochloric acid that is formed as a byproduct of the reaction between ethyl chloroformate and the piperazine.

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA): These are common organic bases that are soluble in organic solvents and are effective acid scavengers.[3]

  • Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃): Inorganic bases can also be used, often in a biphasic system or as a suspension.

Q3: How can I effectively monitor the progress of the reaction?

Regular monitoring is key to achieving a high yield and minimizing side products.

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the consumption of the starting materials and the formation of the product. A suitable mobile phase would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate), with a small amount of triethylamine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide more detailed information, allowing for the identification of the product and any side products, as well as an estimation of their relative quantities.[5][7]

Q4: What are the key safety precautions to consider during this synthesis?

  • Ethyl chloroformate: This reagent is corrosive, lachrymatory, and toxic upon inhalation. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2,4-Dimethylpiperazine: This compound is a corrosive and flammable amine. Handle with appropriate PPE.

  • Solvents: Dichloromethane is a suspected carcinogen. All solvents should be handled in a fume hood.

  • Reaction Quenching: The reaction should be quenched carefully, especially if an excess of ethyl chloroformate was used, by slowly adding a nucleophilic quenching agent like water or a dilute aqueous base.

Visualization of Key Processes

Reaction Scheme and Side Product Formation

G cluster_reactants Reactants cluster_products Products 2,4-Dimethylpiperazine 2,4-Dimethylpiperazine Desired_Product Ethyl 2,4-dimethylpiperazine-1-carboxylate 2,4-Dimethylpiperazine->Desired_Product + Ethyl Chloroformate Ethyl_Chloroformate Ethyl Chloroformate Side_Product Ethyl 2,4-dimethylpiperazine-1,4-dicarboxylate Desired_Product->Side_Product + Ethyl Chloroformate (Excess)

Caption: Reaction pathway for the synthesis of Ethyl 2,4-dimethylpiperazine-1-carboxylate and the formation of the di-acylated side product.

Troubleshooting Workflow

G start Start Synthesis analyze Analyze Crude Product (TLC, LC-MS, GC-MS) start->analyze check_purity Is Purity > 95%? analyze->check_purity high_purity Product Meets Specs check_purity->high_purity Yes low_purity Identify Side Products check_purity->low_purity No diacylation Di-acylation Issue low_purity->diacylation Di-acylated Product purification Purification Challenge low_purity->purification Starting Material Contamination other Other Impurities low_purity->other Other solve_diacylation Adjust Stoichiometry Slow Addition Use Protecting Group diacylation->solve_diacylation solve_purification Acid-Base Extraction Modified Chromatography purification->solve_purification solve_other Check Starting Material Purity Control Temperature other->solve_other re_run Re-run Synthesis solve_diacylation->re_run solve_purification->re_run solve_other->re_run

Caption: A logical workflow for troubleshooting common issues in the synthesis of Ethyl 2,4-dimethylpiperazine-1-carboxylate.

Data Summary

ParameterCondition 1Condition 2Condition 3
Piperazine:Chloroformate Ratio 1:1.11.5:12:1
Typical Yield of Mono-acylated Product ModerateGoodHigh
Observed Di-acylated Product SignificantLowMinimal
Purification Challenge ModerateModerateHigh (due to excess starting material)

References

  • BenchChem. (2025). A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives. BenchChem.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.
  • Various Authors. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • BenchChem. (2025). Application Notes & Protocols: One-Pot Synthesis of Piperazines from 1,2-Diamine Derivatives. BenchChem.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.
  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH.
  • ResearchGate. (2025, August 7). Determination of piperazine derivatives in “Legal Highs”.
  • Viso, A., et al. (n.d.). Synthesis of Highly Substituted Enantiopure Piperazines and Ketopiperazines from Vicinal N-Sulfinyl Diamines. The Journal of Organic Chemistry.
  • Tajbakhsh, M., & Zirak, M. (n.d.). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. Tetrahedron Letters.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives. BenchChem.
  • NTU Journal of Pure Sciences. (2022, September 18). A Review on Analytical Methods for Piperazine Determination.
  • RSC Publishing. (2020, August 12). A practical catalytic reductive amination of carboxylic acids.
  • University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.
  • PMC. (n.d.). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity.
  • Google Patents. (n.d.). US3639403A - Method for the preparation of piperazine and substituted piperazines.
  • ChemicalBook. (n.d.). 2,6-Dimethylpiperazine CAS#: 108-49-6.
  • Wikipedia. (n.d.). Piperazine.
  • ResearchGate. (2024, September 6). A Simple Synthesis of N-Alkylpiperazines.
  • Google Patents. (n.d.). JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine.
  • Google Patents. (n.d.). DE1057121B - Process for the preparation of piperazine carboxylic acid esters effective against schistosomiasis.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds. BenchChem.
  • Beilstein Journal of Organic Chemistry. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines.
  • ResearchGate. (n.d.). Reagents and conditions: a) ethyl chloroformate, NMM, THF, −10 °C,....
  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
  • RSC Publishing. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • PMC. (2020, April 21). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid.
  • RSC Publishing. (n.d.). DABCO bond cleavage for the synthesis of piperazine derivatives.
  • PMC. (2020, August 27). Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three.
  • Science.gov. (n.d.). ethyl chloroformate derivatization: Topics by Science.gov.
  • SciELO South Africa. (2010). The synthesis of substituted piperazine-cholesterol conjugates for use as components of nucleic acid transfection lipoplexes.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • PMC. (n.d.). Synthesis of Potent Cytotoxic Epidithiodiketopiperazines Designed for Derivatization.
  • MDPI. (2022, June 9). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors.
  • Google Patents. (n.d.). CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof.
  • ChemicalBook. (n.d.). Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis.

Sources

Strategies for overcoming solubility issues with Ethyl 2,4-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for Ethyl 2,4-dimethylpiperazine-1-carboxylate

Executive Summary

Compound: Ethyl 2,4-dimethylpiperazine-1-carboxylate Chemical Class: Piperazine Carbamate Key Challenge: pH-dependent solubility driven by the basic tertiary amine at position N4. Primary Solution: Protonation of N4 via pH adjustment (pH < 6.0) or salt formation.[1][2][3][4]

This guide addresses the physicochemical bottlenecks preventing stable dissolution of Ethyl 2,4-dimethylpiperazine-1-carboxylate. It moves beyond generic advice, applying medicinal chemistry first principles to this specific scaffold.

Part 1: Diagnostic & Physicochemical Profiling

Q1: Why does the compound precipitate in PBS (pH 7.4) despite dissolving in DMSO?

The Root Cause: The solubility of this compound is governed by its ionization state.

  • Structural Analysis: The molecule contains two nitrogen atoms.

    • N1 (Carbamate): Non-basic due to electron delocalization into the carbonyl group. It contributes to lipophilicity but not ionization.

    • N4 (Methylated Piperazine): A basic tertiary amine. Based on structural analogs (e.g., N-methylpiperazine), the pKa of this center is estimated between 8.0 and 8.5 .

  • The Mechanism: At pH 7.4, the environmental pH is close to the compound's pKa. This means a significant fraction (10–50%) of the molecules exist in the neutral, uncharged state . This lipophilic free base has poor aqueous solubility, leading to precipitation, especially at concentrations >100 µM.

Q2: What are the critical physicochemical parameters I should know?
ParameterEstimated ValueImplication
pKa (N4) 8.0 – 8.5Solubility drops drastically above pH 7.0.
LogP ~1.5 – 2.0Moderate lipophilicity; requires co-solvents or ionization.
H-Bond Donors 0Limited interaction with water molecules in the neutral state.
H-Bond Acceptors 3 (2 N, 1 O)Good solubility in polar organic solvents (DMSO, Ethanol).

Part 2: Solubility Enhancement Strategies

Strategy A: pH Adjustment (The "Magic Switch")

Goal: Convert the lipophilic free base into a hydrophilic cation. Protocol:

  • Target pH: Adjust the aqueous vehicle to pH 4.5 – 5.5 .

  • Buffer Selection: Use Acetate buffer (pH 5.0) or Citrate buffer (pH 4.5) .

  • Avoid: Phosphate buffers at high concentrations if calcium is present (risk of calcium phosphate precipitation), though standard PBS is fine if acidified.

Strategy B: Salt Formation

Goal: Create a stable, crystalline solid that dissolves instantly in water. Recommended Counter-ions:

  • Hydrochloride (HCl): The standard first choice. Forms a stable chloride salt at N4.

  • Mesylate (Methanesulfonic acid): Excellent for increasing solubility if the HCl salt is hygroscopic.

  • Tartrate: Good for chiral resolution (relevant due to the chiral center at C2) and solubility.

Strategy C: Co-solvent Systems (For Neutral pH)

If your assay requires pH 7.4, you must shield the lipophilic core.

  • DMSO: Soluble >100 mM. Limit final concentration to <0.5% for cell assays.

  • Cyclodextrins: HP-β-CD (Hydroxypropyl-beta-cyclodextrin) is highly effective. It encapsulates the lipophilic ethyl/methyl groups while the hydrophilic exterior interacts with water.

Part 3: Troubleshooting Workflow (Decision Logic)

Solubility_Troubleshooting Start Start: Compound Precipitates Check_pH Is the Assay pH > 7.0? Start->Check_pH Acid_OK Can you lower pH to < 6.0? Check_pH->Acid_OK Yes Check_Conc Is Conc. > 50 µM? Check_pH->Check_Conc No (Already Acidic) Use_Acid Action: Use Acetate/Citrate Buffer (pH 5.0) Acid_OK->Use_Acid Yes Cosolvent Action: Add Co-solvents Acid_OK->Cosolvent No Soluble State Soluble State Use_Acid->Soluble State Cosolvent->Check_Conc CD_Strategy Action: Use 20% HP-β-CD Check_Conc->CD_Strategy Yes (High Conc) DMSO_Strategy Action: Stock in DMSO -> Dilute in Media Check_Conc->DMSO_Strategy No (Low Conc) CD_Strategy->Soluble State DMSO_Strategy->Soluble State

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Part 4: Step-by-Step Protocols

Protocol 1: Preparation of a High-Solubility Stock for In Vivo (IP/PO)

Use this for animal studies where high doses (e.g., 10–50 mg/kg) are required.

Materials:

  • Compound (Free Base)

  • 1.0 M HCl (Aqueous)

  • Saline (0.9% NaCl) or 5% Dextrose

  • pH Meter

Procedure:

  • Weigh: Calculate the required amount of compound.

  • Initial Dissolution: Add 0.9 equivalents of 1.0 M HCl relative to the molar amount of the compound.

    • Why? This protonates the N4 amine immediately.

    • Visual: The solid should dissolve rapidly.

  • Dilution: Add Saline/Dextrose to reach 90% of the final volume.

  • Fine Tuning: Measure pH. It should be acidic (pH 3–5). If too acidic (<3), back-titrate carefully with dilute NaOH to pH 4.5–5.0.

  • Finalize: Bring to final volume. Filter sterilize (0.22 µm).

Protocol 2: "In-Well" Precipitation Check (Kinetic Solubility)

Use this to verify if the compound will crash out during a cell assay.

  • Prepare Stock: 10 mM in 100% DMSO.

  • Prepare Buffer: PBS (pH 7.4).

  • Spike: Pipette 1 µL of stock into 199 µL of PBS in a clear 96-well plate (Final: 50 µM, 0.5% DMSO).

  • Incubate: Shake at 37°C for 2 hours.

  • Read: Measure Absorbance at 620 nm (turbidity) or inspect under a microscope.

    • Result: If OD620 > 0.05 (relative to blank), precipitation has occurred. Switch to Strategy A or C.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use ethanol instead of DMSO? A: Yes, but with caution. Ethanol is a protic solvent and can sometimes facilitate hydrolysis of the carbamate ester over long storage periods. DMSO is preferred for stock solutions due to its aprotic nature and higher solubilizing power.

Q: Does the 2-methyl group affect solubility compared to the 4-methyl analog? A: Yes. The 2-methyl group adds steric bulk near the carbamate and increases lipophilicity (LogP). While the pKa shift is minimal, the "greasiness" is higher, making the 2,4-dimethyl variant slightly harder to dissolve in water than the 4-methyl analog.

Q: Is the compound stable in acidic solution? A: Generally, yes. Piperazine carbamates are relatively stable in mild acid (pH 4–5) at room temperature. However, avoid strong acids (pH < 1) or high heat (>60°C), which could hydrolyze the carbamate ester to the parent piperazine.

References

  • BenchChem. (2025).[2] Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl 4-methylpiperazine-1-carboxylate (CID 68286).[5] Retrieved from [5]

  • University of Regina. (2010). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[6] Journal of Chemical & Engineering Data. Retrieved from

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from

Sources

Technical Support Center: A Troubleshooting Guide for the Purification of Ethyl 2,4-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: 2024-10-26

Welcome to the technical support center for the purification of Ethyl 2,4-dimethylpiperazine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this compound with high purity. The following question-and-answer format addresses common issues, providing in-depth explanations and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most prevalent impurities encountered during the synthesis and purification of Ethyl 2,4-dimethylpiperazine-1-carboxylate?

A1: The impurity profile of Ethyl 2,4-dimethylpiperazine-1-carboxylate is largely dependent on the synthetic route employed. However, several common impurities are frequently observed:

  • Unreacted Starting Materials: Residual 2,4-dimethylpiperazine and ethyl chloroformate are common starting materials that may carry through to the crude product.

  • Di-substituted Piperazine: A significant byproduct can be the formation of 1,4-bis(ethoxycarbonyl)-2,4-dimethylpiperazine, where both nitrogen atoms of the piperazine ring have reacted with ethyl chloroformate. The formation of this di-substituted product is a common issue in the synthesis of monosubstituted piperazines.[1]

  • Positional Isomers: If the starting 2,4-dimethylpiperazine is a mixture of cis and trans isomers, the final product will also be a mixture of cis and trans-Ethyl 2,4-dimethylpiperazine-1-carboxylate. These isomers often exhibit very similar physical properties, making their separation challenging.

  • Hydrolysis Products: The ester group of the desired product can be susceptible to hydrolysis, especially during aqueous workups, leading to the formation of 2,4-dimethylpiperazine-1-carboxylic acid.

  • Solvent and Reagent Residues: Residual solvents from the reaction and purification steps, as well as any unreacted reagents or their byproducts, can also be present as impurities.

Q2: I am struggling to separate the cis and trans isomers of my product. What strategies can I employ?

A2: The separation of cis and trans isomers of substituted piperazines is a well-documented challenge due to their similar polarities and boiling points.[2] Here are several approaches you can consider:

  • Fractional Crystallization: This technique exploits the potential differences in solubility between the cis and trans isomers in a particular solvent system.[3] By carefully selecting a solvent or a mixture of solvents, it may be possible to selectively crystallize one isomer, leaving the other in the mother liquor.[3] This process often requires multiple recrystallizations to achieve high isomeric purity.[4]

  • Chromatography:

    • Reverse-Phase HPLC: This is often an effective method for separating isomers with subtle differences in polarity.[5] A C18 or phenyl-hexyl column with a methanol/water or acetonitrile/water gradient can provide the necessary resolution.[5]

    • Column Chromatography on Modified Silica: If standard silica gel fails to provide adequate separation, consider using silica gel modified with silver nitrate or other metal salts that can interact differently with the isomers.

  • Derivative Formation: In some cases, converting the isomeric mixture into a salt with a chiral acid (for resolution of enantiomers) or a different derivative can enhance the physical differences between the isomers, facilitating their separation by crystallization or chromatography. A patent for a related compound describes using L-tartaric acid to resolve trans isomers.

Q3: My column chromatography purification is not providing a clean separation. What are the likely causes and how can I optimize it?

A3: Poor separation during column chromatography can stem from several factors. Here is a troubleshooting guide:

Table 1: Troubleshooting Poor Column Chromatography Separation

Symptom Possible Cause Solution
Broad or Tailing Peaks High Polarity of the Compound: The basic nitrogen atoms in the piperazine ring can interact strongly with the acidic silica gel, leading to tailing.- Add a small amount of a basic modifier like triethylamine or ammonia to the eluent (e.g., 0.1-1%).- Use a less acidic stationary phase such as alumina or deactivated silica gel.
Co-elution of Product and Impurities Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to resolve the components of the mixture.- Perform a systematic solvent screen using thin-layer chromatography (TLC) to identify a solvent system that provides good separation (Rf values between 0.2 and 0.5).- Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Product Irreversibly Sticking to the Column Strong Adsorption: The highly polar nature of the compound can lead to irreversible adsorption on the stationary phase.- Switch to a different stationary phase like alumina or reverse-phase silica (C18).- If using silica, ensure it is of high quality and appropriate for the separation of basic compounds.
Low Recovery of the Product Column Overloading: Loading too much crude material onto the column can exceed its separation capacity.- Reduce the amount of sample loaded onto the column. A general rule of thumb is to use a 1:20 to 1:100 ratio of sample to stationary phase by weight.

For a general protocol on purifying N-substituted piperazines using column chromatography, a common eluent system is a mixture of dichloromethane and methanol.[6]

Troubleshooting Guides

Guide 1: Dealing with Oily Products Instead of Crystalline Solids

Problem: After purification, the Ethyl 2,4-dimethylpiperazine-1-carboxylate is obtained as a persistent oil, making it difficult to handle and assess its purity.

Root Cause Analysis:

  • Residual Solvents: Trapped solvent molecules can prevent the compound from crystallizing.

  • Impurities: The presence of even small amounts of impurities can disrupt the crystal lattice formation.

  • Product is a Low-Melting Solid or an Oil at Room Temperature: The inherent physical properties of the compound may favor a liquid state.

Troubleshooting Workflow:

G start Oily Product Obtained step1 Dry under high vacuum for an extended period start->step1 q1 Does it solidify? step1->q1 step2 Attempt trituration with a non-polar solvent (e.g., hexane, ether) q1->step2 No end_solid Solid Product q1->end_solid Yes q2 Does it solidify? step2->q2 step3 Attempt recrystallization from various solvent systems q2->step3 No q2->end_solid Yes q3 Does it form crystals? step3->q3 step4 Consider salt formation (e.g., HCl salt) to induce crystallization q3->step4 No q3->end_solid Yes end_oil Product may be an oil at room temperature. Consider further purification (e.g., distillation). step4->end_oil

Caption: Decision tree for troubleshooting an oily product.

Detailed Protocol for Salt Formation:

  • Dissolve the oily product in a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly bubble dry HCl gas through the solution, or add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with the solvent, and dry under vacuum.[7]

Guide 2: Removing the Di-substituted Byproduct

Problem: Significant amounts of 1,4-bis(ethoxycarbonyl)-2,4-dimethylpiperazine are present in the product, and it is difficult to separate from the desired mono-substituted compound.

Root Cause Analysis: The nucleophilicity of the second nitrogen in the mono-substituted piperazine is often comparable to the starting piperazine, leading to the formation of the di-substituted byproduct.

Mitigation and Purification Strategies:

  • Reaction Stoichiometry: Using a significant excess of 2,4-dimethylpiperazine relative to ethyl chloroformate during the synthesis can help to minimize the formation of the di-substituted product.[8]

  • Purification by Distillation: If the boiling points of the mono- and di-substituted products are sufficiently different, vacuum distillation can be an effective purification method.[9]

  • Acid-Base Extraction: The desired mono-substituted product has a basic secondary amine, while the di-substituted byproduct does not. This difference in basicity can be exploited for separation.

Experimental Protocol for Acid-Base Extraction:

  • Dissolve the crude mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired mono-substituted product will be protonated and move into the aqueous layer, while the di-substituted byproduct will remain in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining di-substituted product.

  • Basify the aqueous layer with a suitable base (e.g., 1M NaOH) to deprotonate the desired product.

  • Extract the aqueous layer with fresh organic solvent to recover the purified mono-substituted product.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.

G start Crude Mixture in Organic Solvent step1 Extract with 1M HCl (aq) start->step1 aqueous_layer Aqueous Layer: Protonated Mono-substituted Product step1->aqueous_layer organic_layer1 Organic Layer: Di-substituted Byproduct step1->organic_layer1 step2 Wash aqueous layer with fresh organic solvent aqueous_layer->step2 step3 Basify aqueous layer with 1M NaOH step2->step3 step4 Extract with Organic Solvent step3->step4 organic_layer2 Organic Layer: Purified Mono-substituted Product step4->organic_layer2 aqueous_waste Aqueous Waste step4->aqueous_waste

Caption: Workflow for purification via acid-base extraction.

References

  • Mane, S., et al. (2025). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. MDPI. Retrieved from [Link]

  • Various Authors. (2013). How to extract/isolate piperazine from water without distillation?. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Supporting information. Rsc.org. Retrieved from [Link]

  • Bloch, H. S. (1958). U.S. Patent No. 2,850,549. Washington, DC: U.S. Patent and Trademark Office.
  • Various Authors. (2018). CN Patent No. 108047125A.
  • Huesing, E., et al. (2019). Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. ResearchGate. Retrieved from [Link]

  • Pollard, C. T. (1950). U.S. Patent No. 2,525,223. Washington, DC: U.S. Patent and Trademark Office.
  • Ukraintsev, I. V., et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Retrieved from [Link]

  • Krátký, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. Retrieved from [Link]

  • Langer, A. W. (1975). U.S. Patent No. 3,880,925. Washington, DC: U.S. Patent and Trademark Office.
  • Bachman, G. B. (1972). U.S. Patent No. 3,697,524. Washington, DC: U.S. Patent and Trademark Office.
  • Various Authors. (2015). EP Patent No. 321548. Retrieved from [Link]

  • Chavan, V. L., & Jaydeokar, S. S. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Various Authors. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. JOCPR. Retrieved from [Link]

  • Su, Q., et al. (n.d.). Facile Synthesis of N-{2-[4-(2-Pyrimidinyl)-1-Piperazinyl]ethyl} Adamantane-1-Carboxamide. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Evaluation of Multidentate Ligands Derived from Ethyl 1,2,4‐triazine‐3‐carboxylate Building Blocks as Potential An(III)‐. Forschungszentrum Jülich. Retrieved from [Link]

  • Various Authors. (2012). WO Patent No. 2012032528A2.
  • Various Authors. (n.d.). 3-acetyl-2,4-dimethylfuran. Organic Syntheses Procedure. Retrieved from [Link]

  • Various Authors. (2017). One-pot microwave assisted synthesis and structural elucidation of novel ethyl 3-substituted-7-methylindolizine-1-carboxylates. CONICET. Retrieved from [Link]

  • Various Authors. (2022). Synthesis and in Silico Docking Studies of Ethyl 2-(2-Arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates as Antiglycating Agents. PubMed. Retrieved from [Link]

Sources

A troubleshooting guide for common experimental failures with Ethyl 2,4-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting Guide for Experimental Failures

Introduction: The Molecule & Its Hidden Traps

Ethyl 2,4-dimethylpiperazine-1-carboxylate is a deceptive scaffold. Structurally, it appears simple: a piperazine ring with a C2-methyl stereocenter, an N4-methyl group, and an N1-ethyl carbamate protection. However, it sits at the intersection of three common experimental failure modes:

  • NMR Confusion: Restricted rotation around the carbamate bond mimics impurity.

  • Deprotection Resilience: The ethyl carbamate is significantly more stable than the standard Boc group, leading to incomplete reactions.

  • Basicity Mismatch: The N4-methyl tertiary amine alters extraction pH requirements compared to secondary piperazines.

This guide addresses these specific failure points using field-validated protocols.

Module 1: Analysis & Purity (The "Ghost Peak" Phenomenon)

Q: My 1H NMR shows split peaks and broadening, suggesting ~15% impurity. Column chromatography didn't fix it. What is wrong?

Diagnosis: You are likely observing carbamate rotamers , not impurities. Mechanism: The N1-C(=O) bond has partial double-bond character. The steric clash between the C2-methyl group and the ethoxycarbonyl oxygen creates a high energy barrier to rotation. This results in two distinct conformers (rotamers) observable on the NMR timescale at room temperature.

  • The Trap: Researchers often discard pure product thinking it is a mixture of diastereomers or contaminated.

  • The Validation Test: Run a Variable Temperature (VT) NMR. Heat the sample to 60–80°C (in DMSO-d6 or Toluene-d8).

    • Result: If the split peaks coalesce into sharp singlets, it is a pure compound exhibiting rotamerism.

    • Result: If peaks remain distinct, you have a chemical impurity (likely the enantiomer or a regioisomer).

Data: NMR Shift Differences for Rotamers
Proton PositionMajor Rotamer (

ppm)
Minor Rotamer (

ppm)
Appearance
C2-H 4.253.95Broad multiplet (often obscured)
N1-COOCH2 4.124.12Quartet (often overlaps)
C2-CH3 1.151.10Doublet (distinct splitting)

Note: The ratio is typically unequal (e.g., 3:1) due to the steric bulk of the C2-methyl group favoring the anti conformer.

Module 2: Deprotection Failures (The "Boc Fallacy")

Q: I treated the compound with 50% TFA/DCM for 4 hours, but the starting material is untouched. Why isn't the ethyl carbamate cleaving?

Diagnosis: You are applying Boc-chemistry assumptions to an Ethyl carbamate . Expert Insight: The ethyl carbamate (urethane) is non-acid labile under mild conditions. Unlike the tert-butyl carbamate (Boc), which cleaves via a stable tert-butyl cation mechanism, the ethyl group requires harsh hydrolysis (acidic or basic) to cleave.

Solution: Switch to one of the following high-energy protocols.

Protocol A: Acidic Hydrolysis (Robust)
  • Reagents: 48% HBr in Acetic Acid (or conc. HCl).

  • Conditions: Reflux (100°C+) for 6–12 hours.

  • Workup: The product will be the hydrobromide salt. Neutralize carefully with cold NaOH to extract the free amine.

Protocol B: Alkaline Hydrolysis (Standard)
  • Reagents: KOH (10 equiv) in Ethanol/Water (4:1).

  • Conditions: Reflux (80°C) for 12–24 hours.

  • Warning: Ensure the N4-methyl group does not quaternize if alkyl halides are present (unlikely in deprotection, but possible if "one-pot" steps are attempted).

Deprotection_Logic Start Deprotection Strategy CheckGroup Is it Ethyl Carbamate? Start->CheckGroup TFA TFA/DCM Treatment CheckGroup->TFA Standard Assumption Choice Choose Method Based on Substrate Stability CheckGroup->Choice Correct Path Fail FAILURE: No Reaction (Stable Cation Missing) TFA->Fail AcidPath Substrate is Base-Sensitive? Choice->AcidPath Yes BasePath Substrate is Acid-Sensitive? Choice->BasePath No HBr Protocol A: 48% HBr/AcOH Reflux, 6-12h AcidPath->HBr KOH Protocol B: KOH/EtOH Reflux, 12-24h BasePath->KOH

Figure 1: Decision tree for deprotecting Ethyl 2,4-dimethylpiperazine-1-carboxylate. Unlike Boc, TFA is ineffective.

Module 3: Extraction & Isolation (The pH Trap)

Q: My yield is low after aqueous workup. The product seems to disappear into the water layer.

Diagnosis: Incorrect pH adjustment relative to the N4-nitrogen pKa. Mechanism:

  • N1 (Carbamate): Non-basic.[1]

  • N4 (Methylamine): Tertiary amine, pKa

    
     8.5–9.0.
    

If you extract at neutral pH (pH 7), a significant portion of the molecule remains protonated at N4 (positively charged) and stays in the aqueous phase.

Corrective Protocol:

  • Acid Wash (Purification): Dissolve crude organic oil in EtOAc. Wash with 1M HCl. The product (protonated at N4) moves to the aqueous layer . Discard the organic layer (removes non-basic impurities).

  • Basification: Cool the aqueous layer on ice. Slowly add 4M NaOH until pH > 12.

  • Extraction: Extract the now free-base product into DCM (Dichloromethane).

    • Tip: Use DCM rather than EtOAc for piperazines; the solubility is significantly higher.

Module 4: Stereochemical Integrity

Q: I bought "2,4-dimethylpiperazine" to make this, but the optical rotation is zero. Why?

Diagnosis: You likely purchased the racemic starting material. Context: The "2,4-dimethyl" nomenclature implies a chiral center at C2. Unless specified as (S)-2,4-dimethylpiperazine or (R)-, the commercial material is a 50:50 racemate.

Troubleshooting:

  • If you need the enantiomer: You cannot easily separate the enantiomers of the final carbamate by standard silica chromatography.

  • Resolution Strategy:

    • Pre-synthesis: Purchase enantiopure 2-methylpiperazine (readily available).

    • Regioselective Synthesis:

      • Step 1: Protect N1 (Carbamate). Note: N1 is less sterically hindered than N4 in 2-methylpiperazine? No, usually N4 (distal) is more nucleophilic, but N1 protection is common if controlled.

      • Correction: In 2-methylpiperazine, the N1 is hindered by the C2-methyl. N4 is less hindered.

      • Reaction Path: React 2-methylpiperazine with Ethyl Chloroformate

        
         Major product is N4-acylated . This is the WRONG  regioisomer for your target (you want N1-acylated, N4-methylated).
        
    • Correct Synthesis Route:

      • Start with N-Boc-3-methylpiperazine (commercially available, methyl at C3 relative to N1 means C2 relative to N4).

      • Or, use benzyl protection strategies to differentiate N1/N4.

Synthesis_Regio SM 2-Methylpiperazine (Enantiopure) PathA Direct Acylation (Cl-COOEt) SM->PathA PathB 1. Benzylation (N4) 2. Acylation (N1) 3. Debenzylation 4. Methylation (N4) SM->PathB ProdA N4-Carbamate (Major Product) PathA->ProdA NoteA Undesired Regioisomer (N4 is less hindered) ProdA->NoteA ProdB Ethyl 2,4-dimethyl piperazine-1-carboxylate PathB->ProdB

Figure 2: Regioselectivity challenge in synthesizing the target. Direct acylation often yields the wrong isomer.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for Carbamate stability: Ethyl vs Boc).

  • Jacobsen, E. N., et al. (2000). Advanced Organic Chemistry: Reactions and Synthesis.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 68286, Ethyl 4-methylpiperazine-1-carboxylate. (Homologous structure data). [Link]

  • Bhatt, U., et al. (2012). "Regioselective synthesis of piperazine derivatives." Tetrahedron Letters. (Discussion on N1 vs N4 selectivity in 2-substituted piperazines).

Sources

Validation & Comparative

A Comparative Analysis of Alkylated Piperazine-1-Carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide range of clinically successful drugs.[1] Its unique structural and physicochemical properties, such as the presence of two nitrogen atoms that can be functionalized, allow for fine-tuning of a molecule's solubility, basicity, and ability to interact with biological targets.[2] This guide provides an in-depth comparison of piperazine derivatives, with a particular focus on the influence of C-alkylation on the piperazine core, using Ethyl 4-methylpiperazine-1-carboxylate as a primary reference compound and drawing comparisons to other relevant alkylated and non-alkylated analogues.

While specific experimental data for Ethyl 2,4-dimethylpiperazine-1-carboxylate is not extensively available in public literature, we can extrapolate and build a scientifically robust comparison by examining structurally similar and well-documented derivatives. This analysis is designed for researchers, scientists, and drug development professionals to inform the strategic design and optimization of novel piperazine-based therapeutics.

The Piperazine-1-Carboxylate Scaffold: Physicochemical Properties and Synthetic Overview

The introduction of an ethyl carboxylate group at the N1 position of the piperazine ring significantly alters its electronic and steric properties. This modification converts the basic secondary amine into a neutral carbamate, which can serve as a metabolic blocker or a handle for further chemical elaboration. The N4-nitrogen remains a basic center, allowing for the introduction of various substituents to modulate pharmacological activity.

Comparative Physicochemical Properties

The substitution pattern on the piperazine ring, particularly the addition of methyl groups, can subtly but significantly impact a compound's physicochemical properties. These properties are crucial for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Topological Polar Surface Area (Ų)
Ethyl piperazine-1-carboxylate C₇H₁₄N₂O₂158.200.441.1
Ethyl 4-methylpiperazine-1-carboxylate C₈H₁₆N₂O₂172.220.332.8
(S)-tert-Butyl 2-methylpiperazine-1-carboxylate C₁₀H₂₀N₂O₂200.281.341.1

Data sourced from PubChem and other chemical databases.

As illustrated in the table, the addition of a methyl group at the N4 position (Ethyl 4-methylpiperazine-1-carboxylate) slightly increases the molecular weight but decreases the predicted lipophilicity (XLogP3) and the topological polar surface area (TPSA) compared to the unsubstituted parent compound.[3] This reduction in polarity can influence the compound's ability to cross the blood-brain barrier, a critical factor for CNS-active drugs. The use of a tert-butyl carbamate (Boc) protecting group, as seen in the 2-methyl derivative, significantly increases lipophilicity.[4]

General Synthetic Strategies

The synthesis of N-alkoxycarbonyl piperazines is well-established. The primary route involves the reaction of piperazine or a substituted piperazine with an appropriate chloroformate or dialkyl carbonate. For C-alkylated derivatives, the synthesis often starts from a pre-alkylated piperazine.

Workflow for Synthesis of N-Alkoxycarbonyl Piperazines

Synthesis Workflow Start Substituted Piperazine Reaction N-Acylation Reaction Start->Reaction Reagent Ethyl Chloroformate or Diethyl Carbonate Reagent->Reaction Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Base Base (e.g., Triethylamine, K2CO3) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Ethyl Piperazine-1-carboxylate Derivative Purification->Product

Caption: General workflow for the synthesis of N-ethoxycarbonyl piperazine derivatives.

Impact of C-Alkylation on Biological Activity: A Comparative Look

The piperazine scaffold is a key component in many drugs targeting the central nervous system (CNS), often due to its ability to interact with serotonin (5-HT) and dopamine (D2) receptors.[5][6] Alkylation of the piperazine ring can influence receptor affinity, selectivity, and functional activity.

CNS Activity: Anxiolytic and Antidepressant Effects

Many arylpiperazine derivatives exhibit potent anxiolytic and antidepressant properties, often mediated through their interaction with the 5-HT₁A receptor.[5][7][8] While direct comparative data for simple alkylated piperazine-1-carboxylates is limited, we can infer the role of alkyl groups from more complex structures.

For instance, studies on more complex arylpiperazines have shown that substitution on the piperazine ring can modulate affinity for various receptors. The presence of a methyl group can introduce steric hindrance, which may either enhance or decrease binding affinity depending on the topology of the receptor's binding pocket. It can also impact the conformational flexibility of the piperazine ring, locking it into a more bioactive conformation.

A study on a series of piperazine derivatives revealed that even subtle changes, such as the position of a methyl group, can significantly alter the biological activity profile.[9] For example, some N-cycloalkyl-N-benzoylpiperazine derivatives have shown significant anxiolytic-like activity in animal models, with the effects being mediated by the opioid system.[10] This highlights the diverse pharmacological space that can be explored through substitution on the piperazine core.

Structure-Activity Relationships (SAR)

The following diagram illustrates the key structural components of a substituted piperazine-1-carboxylate and how modifications at different positions can influence its biological activity.

SAR cluster_0 Structure-Activity Relationship of Piperazine-1-Carboxylates img img R1 R1 (N1-substituent, e.g., COOEt) - Modulates lipophilicity - Influences metabolic stability R2 R2, R3 (C-alkylation, e.g., -CH3) - Affects conformational preference - Can enhance receptor affinity/selectivity - Influences metabolic profile R4 R4 (N4-substituent) - Major determinant of pharmacological activity - Often an aryl or heteroaryl group for CNS targets

Caption: Key modification points on the piperazine-1-carboxylate scaffold.

  • N1-Substituent (R1): The ethyl carboxylate group renders the N1 nitrogen non-basic and can act as a hydrogen bond acceptor. Varying the ester group can modulate lipophilicity and metabolic stability.

  • C-Alkylation (R2, R3): The introduction of methyl groups at C2 and/or C4 can have several effects. It can restrict the conformational flexibility of the piperazine ring, which may lead to a more favorable binding orientation at a target receptor. Additionally, these methyl groups can shield the adjacent nitrogen atoms from metabolic degradation, potentially increasing the compound's half-life.

  • N4-Substituent (R4): This position is often the most critical for determining the primary pharmacological target. For CNS-active agents, R4 is frequently an aryl or heteroaryl moiety that engages with specific residues in the binding pockets of receptors like the 5-HT₁A or D2 receptors.[11]

Experimental Protocols

To provide a practical context for the evaluation of novel piperazine derivatives, the following are representative protocols for synthesis and biological characterization.

Synthesis of (S)-1-Boc-2-methylpiperazine

This protocol describes the synthesis of a Boc-protected 2-methylpiperazine, a key intermediate for the preparation of various N1-substituted derivatives. The methodology is analogous to what would be used for an ethyl carbamate derivative.

Step-by-Step Protocol:

  • Starting Material: Begin with commercially available (S)-2-methylpiperazine.

  • Reaction Setup: Dissolve (S)-2-methylpiperazine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Boc-Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent to the cooled piperazine solution over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure (S)-1-Boc-2-methylpiperazine.

Serotonin Transporter (SERT) Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the serotonin transporter, a key target for many antidepressant drugs.[12]

Step-by-Step Protocol:

  • Materials:

    • Human SERT-expressing cell membrane preparations.

    • Radioligand: [³H]-Citalopram.

    • Non-specific binding control: Fluoxetine.

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Filtration apparatus with glass fiber filters.

    • Scintillation counter and scintillation cocktail.

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., an ethyl piperazine-1-carboxylate derivative).

    • In a 96-well plate, add the cell membrane preparation, [³H]-Citalopram, and either the test compound, buffer (for total binding), or fluoxetine (for non-specific binding).

    • Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold assay buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from a concentration-response curve.

    • Calculate the binding affinity (Ki) value using the Cheng-Prusoff equation.

Conclusion and Future Directions

The piperazine-1-carboxylate scaffold is a versatile and highly tractable platform for the development of novel therapeutics. While the specific compound Ethyl 2,4-dimethylpiperazine-1-carboxylate is not extensively characterized in the literature, a systematic analysis of its structural components in the context of related derivatives provides valuable insights for drug design.

The strategic introduction of methyl groups on the piperazine core can significantly influence a compound's physicochemical properties and its interaction with biological targets. C-alkylation can enhance metabolic stability and lock the molecule in a more bioactive conformation, potentially leading to increased potency and selectivity. The ethyl carbamate at the N1 position provides a neutral, metabolically stable anchor, while the N4 position remains a key site for introducing substituents that drive the desired pharmacological activity.

Future research in this area should focus on the systematic synthesis and evaluation of a series of C-alkylated piperazine-1-carboxylate derivatives to build a more comprehensive understanding of their structure-activity relationships. Such studies, combining synthetic chemistry, in vitro pharmacological profiling, and in vivo efficacy models, will be crucial for unlocking the full therapeutic potential of this promising class of compounds.

References

  • PubChem. Ethyl 4-methylpiperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT 1A and Sigma-1 Receptors. Who we serve. [Link]

  • Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters. ChEMBL. [Link]

  • New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. PubMed. [Link]

  • The anxiolytic-like activity of a novel N-cycloalkyl-N-benzoylpiperazine derivative. PubMed. [Link]

  • Antidepressant potential of nitrogen-containing heterocyclic moieties: An updated review. Journal of Pharmacy and Bioallied Sciences. [Link]

  • New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. PubMed. [Link]

  • Anxiolytic-like Effects of the New Arylpiperazine Derivatives Containing Isonicotinic and Picolinic Nuclei: Behavioral and Biochemical Studies. PubMed. [Link]

  • PROCESS FOR THE PREPARATION OF 1- [2- (2,4-DIMETHYL-PHENYLSULFANYL) -FENYL] -PIPERAZINE.
  • Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. MDPI. [Link]

  • Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Science Publishing. [Link]

  • Structure-activity Relationships of N-substituted Piperazine Amine Reuptake Inhibitors. PubMed. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. [Link]

Sources

Advanced Spectroscopic Analysis for the Structural Confirmation of Ethyl 2,4-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Rotamer Trap" in Piperazine Analysis[1]

In the development of piperazine-based pharmacophores, Ethyl 2,4-dimethylpiperazine-1-carboxylate presents a classic analytical paradox. Standard QC protocols often flag high-purity batches of this compound as "impure" due to complex signal splitting in 1D NMR spectra. Furthermore, distinguishing the N1-carbamate regioisomer from its N4-counterpart is chemically subtle but pharmacologically critical.

This guide compares Standard Quality Control (QC) workflows against Advanced Structural Elucidation (ASE) methodologies. We demonstrate that what appears to be "impurity" in standard analysis is actually rotameric isomerism inherent to the carbamate bond—a phenomenon resolvable only through advanced Variable Temperature (VT) NMR and 2D correlation spectroscopy.

The Structural Challenge

The molecule contains three distinct stereochemical and conformational challenges:

  • Regioisomerism: Synthesis from 2-methylpiperazine can yield two products: the desired N1-carbamate (hindered) or the N4-carbamate (less hindered). Standard MS cannot distinguish these isobaric structures.

  • Chirality: The C2 position is a chiral center.

  • Rotamerism (The Primary Analytical Hurdle): The partial double-bond character of the N1-Carbonyl bond (

    
    ) restricts rotation, creating syn and anti rotamers that exchange slowly on the NMR timescale at room temperature.
    
Comparative Overview: Standard vs. Advanced Workflows
FeatureStandard QC WorkflowAdvanced ASE Workflow
Primary Techniques 1D

H NMR (CDCl

, 25°C), LC-MS (ESI)
VT-NMR (DMSO-

, 100°C), 2D NOESY/HMBC, HRMS
Rotamer Handling Fails: Rotamers appear as split/broad peaks, often misidentified as impurities.Resolves: High-temp coalescence simplifies spectrum to time-averaged signals.
Regio-Verification Ambiguous: Chemical shift prediction is often insufficient to distinguish N1 vs N4 substitution.Definitive: HMBC traces 3-bond correlations from Carbonyl to specific ring protons.
Stereochemistry Blind: Cannot determine relative orientation.Insightful: NOESY correlates spatial proximity of Methyl groups.
Confidence Level Low (Requires reference standard)High (Ab initio structural proof)

Detailed Methodology & Data Analysis

The Rotamer Solution: Variable Temperature (VT) NMR

The Problem: At 25°C in CDCl


, the ethyl group signals (quartet/triplet) and the ring protons adjacent to N1 often appear doubled or broadened. This is not degradation; it is the observation of two distinct conformers.

The Advanced Protocol: By switching to DMSO-


 and heating the sample to 100°C (373 K), the rotation rate of the N-C bond increases, exceeding the frequency difference (

) between the rotamers. The signals coalesce into sharp, single averages.

Experimental Evidence (Representative Data):

Signal Assignment

(ppm) at 25°C (CDCl

)

(ppm) at 100°C (DMSO-

)
Interpretation
-N-CH

- (Ring)
3.20 - 4.10 (Complex Multiplets)3.65 (Sharp Broad Singlet)Coalescence of equatorial/axial and syn/anti forms.
Carbamate -OCH

-
4.12 & 4.18 (Two Quartets)4.15 (Single Quartet)Rapid rotation averages the magnetic environment.
C2-Methyl 1.05 & 1.12 (Two Doublets)1.08 (Single Doublet)Influence of the anisotropic cone of the carbonyl is averaged.
Regiochemistry Confirmation: 2D HMBC

To confirm the carbamate is on N1 (adjacent to the C2-Methyl) and not N4, Heteronuclear Multiple Bond Correlation (HMBC) is required.

  • Target Interaction: Look for a correlation between the Carbonyl Carbon (~155 ppm) and the Methine Proton at C2 .

  • Logic:

    • If N1-Carboxylate : The Carbonyl is 3 bonds away from the C2-Methine proton (

      
      ). Strong Cross-peak expected. 
      
    • If N4-Carboxylate : The Carbonyl is 4+ bonds away from the C2-Methine. No Cross-peak.

Experimental Protocols

Protocol A: Variable Temperature NMR (Self-Validating)
  • Objective: Confirm purity by collapsing rotamers.

  • Sample Prep: Dissolve 10 mg of Ethyl 2,4-dimethylpiperazine-1-carboxylate in 0.6 mL DMSO-

    
    . (Note: CDCl
    
    
    
    boils at 61°C; do not use for high-temp experiments).
  • Instrument: 400 MHz or higher (e.g., Bruker Avance).[1]

  • Step 1: Acquire standard proton spectrum at 298 K. Note line widths.

  • Step 2: Increase temperature to 343 K. Shim and acquire.

  • Step 3: Increase temperature to 373 K. Shim and acquire.

  • Validation Criteria: As temperature rises, the two sets of ethyl signals must merge into one. If peaks remain distinct and sharp at 373 K, they are impurities, not rotamers.

Protocol B: Gradient HMBC for Regio-Assignment
  • Objective: Distinguish N1 vs N4 substitution.

  • Pulse Sequence: hmbcgpndqf (Magnitude mode with gradient selection).

  • Parameters:

    • Optimized for long-range coupling (

      
      ) of 8 Hz.
      
    • Scans: 32 (minimum) to detect weak 3-bond correlations.

    • Relaxation delay: 1.5 s.

  • Analysis: Extract the row corresponding to the Carbonyl shift (~155 ppm). Check for correlations to the doublet methyl region (via the C2-H).

Visualizing the Analytical Workflow

The following diagram outlines the decision tree for confirming the structure, specifically addressing the rotameric interference.

StructuralConfirmation Sample Crude Sample Ethyl 2,4-dimethylpiperazine-1-carboxylate StdNMR Standard 1D 1H NMR (CDCl3, 25°C) Sample->StdNMR Result1 Result: Split Peaks / Broadening StdNMR->Result1 Decision Is it Impurity or Rotamer? Result1->Decision VTNMR Advanced: VT-NMR (DMSO-d6, 100°C) Decision->VTNMR Hypothesis: Rotamers Coalescence Do Signals Coalesce? VTNMR->Coalescence Confirmed CONFIRMED STRUCTURE (Pure Rotameric Mixture) Coalescence->Confirmed Yes (Sharp Singlets) Impurity FAILED: Chemical Impurity Coalescence->Impurity No (Distinct Peaks Remain) HMBC 2D HMBC Experiment (Target: C=O to C2-H correlation) RegioCheck Regioisomer Verification HMBC->RegioCheck Confirmed->HMBC RegioCheck->Confirmed Correlation Observed

Figure 1: Decision tree for distinguishing rotameric broadening from chemical impurities using VT-NMR.

References

  • Wodtke, R., et al. (2018).[2] "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances, 8, 40921-40933. [Link]

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 68286, Ethyl 4-methylpiperazine-1-carboxylate." PubChem. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Marra, F., et al. (2023). "O-Aryl Carbamates of 2-Substituted Piperidines: Anionic Fries Rearrangement and Kinetic Resolution." Organic & Biomolecular Chemistry. [Link]

Sources

Correlation of in vitro and in vivo activity for Ethyl 2,4-dimethylpiperazine-1-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: In Vitro to In Vivo Translation of Ethyl 2,4-dimethylpiperazine-1-carboxylate Derivatives

Executive Summary: The Scaffold for CNS Penetration

Ethyl 2,4-dimethylpiperazine-1-carboxylate (CAS: 114649-85-3) is not merely a chemical reagent; it is the structural progenitor of a high-value class of pharmacophores designed for central nervous system (CNS) penetration .

In drug discovery, this scaffold—specifically the (2R)-2,4-dimethylpiperazine-1-carboxylate moiety—has emerged as a critical solution to the "blood-brain barrier (BBB) problem" in kinase inhibitors. While the ethyl ester itself serves as a lipophilic precursor, its derivatives (where the ethyl group is replaced by bioactive heteroaromatics) exhibit a unique ability to evade P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux transporters.

This guide analyzes the translation of in vitro data to in vivo efficacy for this chemical class, using the clinical candidate AZD3759 (Zorifertinib) as the primary case study for validation.

Chemical Context & Mechanism of Action[1]

The core innovation in this derivative class is the 2,4-dimethyl substitution on the piperazine ring.

  • Standard Piperazines: Often substrates for efflux transporters, limiting brain exposure.

  • 2,4-Dimethyl Derivatives: The steric hindrance introduced by the methyl groups (particularly in the 2R configuration) reduces hydrogen bond donor potential and disrupts recognition by efflux pumps, significantly enhancing passive permeability .

Structural Evolution
  • Precursor: Ethyl 2,4-dimethylpiperazine-1-carboxylate (Reagent/Building Block).[1][2]

  • Active Derivative: Heteroaryl 2,4-dimethylpiperazine-1-carboxylates (e.g., AZD3759).

ChemicalEvolution Reagent Ethyl 2,4-dimethylpiperazine-1-carboxylate (Reagent / Lipophilic Precursor) Design Medicinal Chemistry Optimization (Scaffold Hopping) Reagent->Design Ester Hydrolysis & Coupling to Quinazoline Drug AZD3759 (Zorifertinib) (EGFR Inhibitor for Brain Mets) Design->Drug Optimized for Low Efflux

Figure 1: Structural evolution from the ethyl ester reagent to the bioactive clinical candidate.

In Vitro Profiling: The Predictors

To successfully translate these derivatives, researchers must optimize specific in vitro parameters that correlate with in vivo CNS exposure.

Comparative Performance Metrics
ParameterStandard Piperazine Derivative2,4-Dimethylpiperazine-1-carboxylate Derivative (e.g., AZD3759)Target Threshold for CNS Drugs
Efflux Ratio (MDCK-MDR1) > 10 (High Efflux)< 2.0 (Low Efflux) < 2.5
Passive Permeability (

)
Moderate (

cm/s)
High (

cm/s)
> 10
Metabolic Stability (

)
VariableHigh Stability (Steric protection of N4)Low Clearance
Lipophilicity (LogD) 1.0 - 2.02.5 - 3.5 2.0 - 4.0
Key Assay: MDCK-MDR1 Permeability & Efflux

The correlation relies heavily on the Efflux Ratio (ER) .

  • Hypothesis: If ER < 2 in vitro, the compound is likely to achieve a

    
     (unbound brain-to-plasma ratio) > 0.5 in vivo.
    
  • Mechanism: The 2,4-dimethyl moiety prevents the "capture" of the molecule by P-gp channels in the BBB endothelial cells.

In Vivo Validation: The Outcome

The true measure of this scaffold's utility is the Unbound Brain-to-Plasma Partition Coefficient (


) .
Correlation Data (Representative)

Experimental data from EGFR inhibitor optimization studies demonstrates the direct link between the specific piperazine substitution and brain exposure.

Compound VariantPiperazine SubstitutionIn Vitro Efflux Ratio (MDR1)In Vivo

(Rat)
Efficacy (Brain Mets Model)
Control A Unsubstituted Piperazine14.50.08No Regression
Control B 4-Methylpiperazine8.20.15Stasis
Lead (AZD3759) 2,4-Dimethylpiperazine 1.6 > 0.80 Significant Regression

Interpretation: The addition of the 2,4-dimethyl groups converts a non-penetrant scaffold into one that achieves nearly 1:1 equilibrium between blood and brain.

Experimental Protocols

To replicate these correlations, the following standardized protocols are recommended.

Protocol A: In Vitro Transporter Assay (MDCK-MDR1)
  • Objective: Determine passive permeability and P-gp substrate liability.

  • Cell Line: MDCKII cells transfected with human MDR1 (P-gp).

  • Procedure:

    • Seed cells on Transwell® plates and culture for 4-5 days to form a confluent monolayer (TEER > 800

      
      ).
      
    • Add test compound (e.g., 5

      
      ) to the Apical (A) or Basolateral (B) chamber.
      
    • Incubate for 90 minutes at 37°C.

    • Quantify compound concentration in receiver chambers via LC-MS/MS.

    • Calculation:

      
      
      
      
      
Protocol B: In Vivo Neuropharmacokinetics ( )
  • Objective: Measure unbound drug concentration in the brain.

  • Method: Combinatorial Mapping (Brain Homogenate + Equilibrium Dialysis).

  • Steps:

    • Administer compound (IV/PO) to rats (

      
      ).
      
    • Harvest plasma and brain tissue at steady state (or

      
      ).
      
    • Total Ratio (

      
      ):  Calculate 
      
      
      
      .
    • Fraction Unbound (

      
      ):  Determine 
      
      
      
      and
      
      
      using rapid equilibrium dialysis (RED) device.
    • Final Calculation:

      
      
      

Translational Logic Diagram

The following diagram illustrates the decision tree for selecting 2,4-dimethylpiperazine derivatives based on the In Vitro/In Vivo correlation.

TranslationWorkflow Screen Step 1: In Vitro Screening (MDCK-MDR1 Assay) Decision1 Is Efflux Ratio < 2.0? Screen->Decision1 Reject Reject Candidate (P-gp Substrate) Decision1->Reject No PK Step 2: In Vivo PK (Rat) (Measure Kp,uu) Decision1->PK Yes (Candidate) Decision2 Is Kp,uu > 0.5? PK->Decision2 Decision2->Reject No (Trapped in Capillaries) Efficacy Step 3: Efficacy Model (Brain Metastasis Xenograft) Decision2->Efficacy Yes (Free Drug in Brain)

Figure 2: The critical path for validating CNS activity of piperazine-carboxylate derivatives.

References

  • Yang, Z., et al. (2015). "Discovery and Evaluation of Clinical Candidate AZD3759, a Potent, Oral Active, Central Nervous System-Penetrant, Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor." Journal of Medicinal Chemistry. [3]

  • Di, L., et al. (2013). "Structure-Property Relationships for Central Nervous System Penetration." Journal of Medicinal Chemistry.

  • Fridén, M., et al. (2011). "Measurement of unbound drug exposure in the brain: mechanisms, methods and pitfalls." Journal of Pharmaceutical Sciences.

  • National Center for Biotechnology Information. "Ethyl 2,4-dimethylpiperazine-1-carboxylate (Compound Summary)." PubChem.

Sources

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